Methyl 3,5-dichloro-6-hydroxypicolinate
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Overview
Description
Methyl 3,5-dichloro-6-hydroxypicolinate: is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of picolinic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-6-hydroxypicolinate typically involves the chlorination of methyl 6-hydroxypicolinate. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the pyridine ring. The process can be summarized as follows:
Starting Material: Methyl 6-hydroxypicolinate
Reagents: Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at a low temperature to control the rate of chlorination and prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-6-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation would produce a ketone or aldehyde derivative.
Scientific Research Applications
Methyl 3,5-dichloro-6-hydroxypicolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3,5-dichloro-6-hydroxypicolinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and a hydroxyl group allows the compound to form specific interactions, including hydrogen bonding and halogen bonding, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3,5-dichloro-6-hydroxypicolinate can be compared with other similar compounds, such as:
Methyl 3,5-dichloropicolinate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl 6-hydroxypicolinate: Lacks the chlorine atoms, which may result in different chemical and biological properties.
Methyl 3-chloro-6-hydroxypicolinate: Contains only one chlorine atom, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3,5-dichloro-6-oxo-1H-pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-7(12)5-3(8)2-4(9)6(11)10-5/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPJXVPMFQUUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=O)N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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